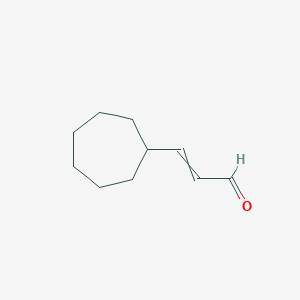

3-cycloheptylprop-2-enal

Description

3-Cycloheptylprop-2-enal (IUPAC name: this compound) is an α,β-unsaturated aldehyde characterized by a cycloheptyl substituent at the β-position of the propenal backbone. Its molecular formula is C₁₀H₁₆O, with a molar mass of 152.23 g/mol. The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of a seven-membered cycloalkyl ring.

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-cycloheptylprop-2-enal |

InChI |

InChI=1S/C10H16O/c11-9-5-8-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2 |

InChI Key |

GJZUWHINDWVTDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptylprop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of cycloheptanone with acrolein under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate intermediate, which then reacts with acrolein to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: 3-Cycloheptylpropanoic acid.

Reduction: 3-Cycloheptylpropan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cycloheptylprop-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-cycloheptylprop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share the prop-2-enal backbone but differ in substituents and functional groups:

3-Phenylprop-2-enal

- Molecular Formula : C₉H₈O

- Molar Mass : 132.16 g/mol

- Substituent : Phenyl group at the β-position.

- Key Differences : The phenyl group introduces aromaticity and planar geometry, enhancing conjugation with the aldehyde. This increases stability but reduces solubility in polar solvents compared to alicyclic substituents like cycloheptyl .

- Applications : Found in flavor and fragrance industries due to its cinnamaldehyde-like aroma.

(2E)-3-(2-Hydroxyphenyl)prop-2-enal

- Molecular Formula : C₉H₈O₂

- Molar Mass : 148.16 g/mol

- Substituent : 2-Hydroxyphenyl group.

- Key Differences : The hydroxyl group increases polarity and acidity (pKa ~10–12), enabling hydrogen bonding. This compound is slightly water-soluble and occurs naturally in herbs and spices .

- Applications : Studied for antioxidant properties in phytochemistry.

Prop-2-enyl 3-Cyclohexylpropanoate

- Molecular Formula : C₁₂H₁₈O₂

- Molar Mass : 194.27 g/mol

- Functional Group: Ester (propanoate) instead of aldehyde.

- Substituent : Cyclohexyl group linked via an ester.

- Key Differences : The ester group reduces electrophilicity compared to aldehydes, making it less reactive in nucleophilic additions. The cyclohexyl group imparts rigidity but lacks the strain of a seven-membered ring .

- Applications : Used in synthetic organic chemistry as a building block for esters.

Physicochemical Properties

Reactivity and Stability

- The aldehyde is prone to oxidation and polymerization.

- 3-Phenylprop-2-enal : Enhanced conjugation stabilizes the molecule, reducing susceptibility to oxidation compared to alicyclic analogs .

- (2E)-3-(2-Hydroxyphenyl)prop-2-enal: The phenolic hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the enol form and altering tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.